molecular formula C12H10ClNO3 B8410650 Ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate

Ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate

Cat. No. B8410650
M. Wt: 251.66 g/mol
InChI Key: QMBOIKSQJSCNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-14-11(17-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3

InChI Key

QMBOIKSQJSCNTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 300 mg (1.71 mmol) of ethyl 2-bromo-1,3-oxazole-5-carboxylate together with 422 mg (2.56 mmol) of 2-chlorophenylboronic acid were dissolved in 7 ml of toluene, and 67 mg (0.17 mmol) of 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, 78 mg (0.085 mmol) of tris(dibenzylideneacetone)dipalladium and 725 mg (3.42 mmol) of potassium phosphate were added successively. The mixture was heated to 110° C. and stirred at this temperature for 20 h. For work-up, the reaction mixture was allowed to cool to RT and diluted with 20 ml of ethyl acetate and 20 ml of water. After phase separation, the aqueous phase was extracted two more times with in each case 20 ml of ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by preparative HPLC [Method 19]. This gave 217 mg (50% of theory) of the target compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
reactant
Reaction Step Two
Quantity
78 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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